molecular formula C15H11N5S B287306 3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287306
M. Wt: 293.3 g/mol
InChI Key: WTSQTCFACOPZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolo thiadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antibacterial Activity

A class of compounds including 3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise in antibacterial applications. Singh et al. (2010) synthesized derivatives of this compound and tested them against various bacterial strains, finding some to be highly potent (Singh, Sexana, Kumar, & Kumar, 2010). Similarly, Patel and Patel (2015) reported antibacterial activities for similar compounds against gram-positive and gram-negative bacteria (Patel & Patel, 2015).

Insecticidal Activity

Compounds with the 3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure have been investigated for their potential in controlling agricultural pests. Qian et al. (2013) synthesized a series of these compounds, finding them to have significant insecticidal properties, particularly against Mythimna separata larvae (Qian et al., 2013).

Antifungal and Antimicrobial Agents

These compounds have been explored for their antifungal properties. Reddy et al. (2010) synthesized derivatives that demonstrated effective antifungal activities against various strains (Reddy, Rao, Kumar, & Nagaraj, 2010). Xiao et al. (2014) also synthesized derivatives with notable antibacterial activity, particularly against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Anticancer Properties

Research by Sunil et al. (2010) explored the potential of these compounds as antioxidants and anticancer agents, finding some to have significant inhibitory effects on cancer cell lines (Sunil et al., 2010).

properties

Product Name

3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C15H11N5S

Molecular Weight

293.3 g/mol

IUPAC Name

3-benzyl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H11N5S/c1-2-4-11(5-3-1)10-13-17-18-15-20(13)19-14(21-15)12-6-8-16-9-7-12/h1-9H,10H2

InChI Key

WTSQTCFACOPZNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=NC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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